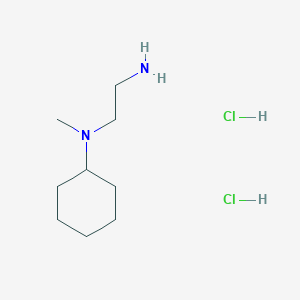

N1-环己基-N1-甲基乙烷-1,2-二胺二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N,N'-dialkylated derivatives of cyclohexane-1,2-diamine has been explored, with a focus on their use as asymmetric ligands and organocatalysts. A one-pot preparation method for these amines has been demonstrated, which is significant for the synthesis of complex organic molecules such as α-hydroxy γ-keto esters from simpler starting materials like arenes, chlorooxoacetates, and ketones . Additionally, the synthesis of Schiff bases from cyclohexane-1,2-diamine has been reported, with the characterization of these compounds by various spectroscopic techniques .

Molecular Structure Analysis

X-ray crystallography has been employed to determine the molecular structure of several cyclohexane-1,2-diamine derivatives. For instance, the Schiff base N,N'-Bis(3-nitrophenylmethylene)cyclohexane-1,2-diamine was found to crystallize in the monoclinic non-standard I2/a space group, with the presence of C-HO and C-HN hydrogen bonds contributing to the crystalline network cohesion . The crystal and molecular structure of another derivative, N-(6-chlorophthalan-1-ylidene)-1-(methylazo)cyclohexylamine, was also determined, revealing a planar condensed ring system and a chair conformation for the cyclohexane ring .

Chemical Reactions Analysis

The reactivity of N-2-(1,1-dichloroalkylidene) cyclohexylamines has been studied, showing that treatment with sodium methylate in methanol leads to the formation of N-2-(1,1-dimethoxyalkylidene)-cyclohexylamines, which can be further hydrolyzed to yield 1,1-dimethoxy-2-alkanones . This demonstrates the potential for cyclohexane-1,2-diamine derivatives to undergo various chemical transformations, which could be useful in synthetic organic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane-1,2-diamine derivatives have been characterized through analytical and spectroscopic methods. For example, the Schiff base ligand N,N'-bis[(3,4-dichlorophenyl)methylidene]cyclohexane-1,4-diamine and its metal complexes with Cu(II), Co(II), and Ni(II) were studied, revealing non-electrolytic behavior and binuclear nature. The electrochemical properties of these metal complexes were found to be dependent on the redox state of the metal ions .

科学研究应用

分子结构和晶体堆积相互作用

研究已经强调了N1-环己基-N1-甲基乙烷-1,2-二胺二盐酸盐类似物的晶体堆积中各种分子间相互作用的重要性。研究表明,这些相互作用,包括C–H⋯N、C–H⋯π和π⋯π接触,在决定这些化合物的晶体结构和性质中起着至关重要的作用。这些相互作用促进了线性链、层状结构和三维网络的形成,展示了该化合物在材料科学中的潜力,特别是在设计具有期望物理性质的分子晶体方面(Lai, Mohr, & Tiekink, 2006)。

手性催化和光学材料

N1-环己基-N1-甲基乙烷-1,2-二胺衍生物已被用于合成手性单核和聚合物镉(II)配合物。这些配合物显示出发光性能,表明其作为光学材料的潜在应用。研究表明,配体的位置异构性有助于这些配合物的形成,突显了该化合物在开发光学应用新材料方面的实用性(Cheng et al., 2013)。

不对称合成和有机催化

该化合物在不对称合成和有机催化方面显示出潜力。一种新颖的手性1,2-二氨基环己烷衍生物被合成并用作在酮和芳基醛之间的醛缩反应中的催化剂,实现了高产率和优异的对映选择性。这突显了其在合成对映纯化合物中的应用,这是制药和精细化工制造中的一个关键方面(Xu, Li, & Gou, 2013)。

合成对映纯化合物

此外,一种有效的合成对映纯N1,N2-二甲基环己烷-1,2-二胺的途径突显了其在手性构建块制备中的重要性。这种化合物对于开发具有特定光学性能的新药物和材料至关重要(Shen, Ye, Hou, & Wang, 2013)。

属性

IUPAC Name |

N'-cyclohexyl-N'-methylethane-1,2-diamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2.2ClH/c1-11(8-7-10)9-5-3-2-4-6-9;;/h9H,2-8,10H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRLQDBPYRZQQKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)C1CCCCC1.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627808 |

Source

|

| Record name | N~1~-Cyclohexyl-N~1~-methylethane-1,2-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-Cyclohexyl-N1-methylethane-1,2-diamine dihydrochloride | |

CAS RN |

1177346-07-4 |

Source

|

| Record name | N~1~-Cyclohexyl-N~1~-methylethane-1,2-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid](/img/structure/B1291465.png)

![1-Bromo-4-[(2-ethylhexyl)oxy]benzene](/img/structure/B1291472.png)